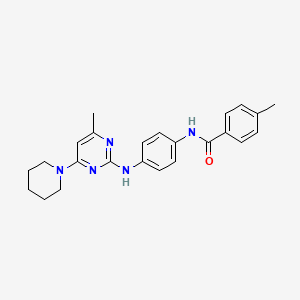![molecular formula C13H14FNO B2370266 N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2175581-16-3](/img/structure/B2370266.png)
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide, also known as FCPR03, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropane-containing compounds, which have been shown to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different disease conditions. In cancer, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In neuropathic pain, this compound has been shown to reduce pain sensation and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has several advantages for lab experiments, such as its high purity and stability. However, this compound also has some limitations, such as its low solubility in water and limited availability.
Orientations Futures
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has shown promising results in various disease conditions, and there is a need for further research to explore its therapeutic potential. Some future directions for this compound research include:
1. Investigating the potential of this compound as a chemotherapeutic agent in different types of cancer.
2. Exploring the role of this compound in modulating the immune system and its potential as an immunomodulatory agent.
3. Investigating the potential of this compound in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Exploring the potential of this compound in treating inflammatory bowel disease (IBD).
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in different animal models.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in different disease conditions. The synthesis method of this compound involves the reaction of 1-(2-fluorophenyl)cyclopropanecarboxylic acid with propargylamine in the presence of a coupling agent. This compound exerts its biological activities by modulating various signaling pathways and inhibiting the activity of COX-2. This compound has several advantages for lab experiments, such as its high purity and stability, but also has some limitations, such as its low solubility in water and limited availability. Further research is needed to explore the therapeutic potential of this compound in different disease conditions.
Méthodes De Synthèse
The synthesis of N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide involves the reaction of 1-(2-fluorophenyl)cyclopropanecarboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound, which can be purified through column chromatography.
Applications De Recherche Scientifique
N-[[1-(2-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. Several studies have investigated the potential therapeutic applications of this compound in different disease conditions, such as cancer, inflammation, and neuropathic pain.
Propriétés
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-12(16)15-9-13(7-8-13)10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFEZNZROGNHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
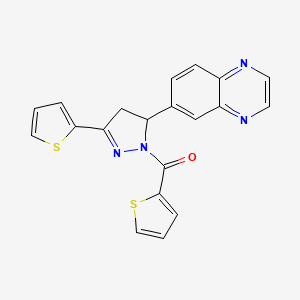
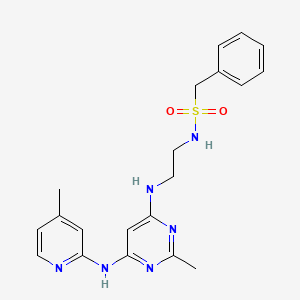
![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2370189.png)
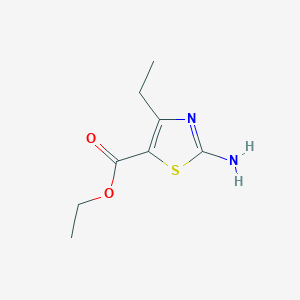
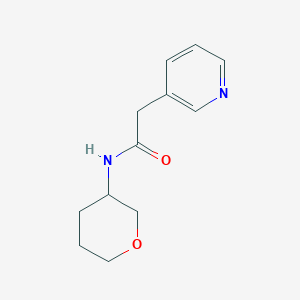
![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)
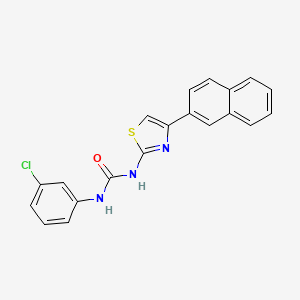

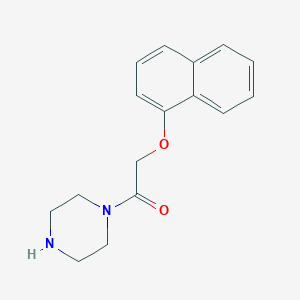
![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)
![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

